5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one is a naturally occurring homoisoflavonoid. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally related to flavonoids, which are widely studied for their health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one typically involves several steps starting from known chromenone derivatives. One common method includes the chemoselective 1,4-reduction of 4-chromenone followed by selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . This synthesis is relatively straightforward and can be completed in three or four linear steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromenone core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the chromenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other biologically active compounds.
Biology: Studies have shown its potential in modulating various biological pathways.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Its derivatives are explored for use in pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. It has been shown to inhibit the γ-aminobutyric acid A (GABA A) receptor, which plays a role in its cognitive-enhancing effects . Additionally, it may modulate other signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cremastranone: Another homoisoflavonoid with antiangiogenic properties.
Oroxylin A: A flavonoid with similar structural features and biological activities.
Eucomnalin: A naturally occurring homoisoflavonoid with related chemical structure.
Uniqueness
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct biological activities. Its ability to modulate the GABAergic system sets it apart from other similar compounds.
Properties
CAS No. |
88607-80-1 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-11(17)7-12-13(15(16)19)14(18)10(8-21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
InChI Key |
ASDAACPLTHDPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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